N-(1-phenylethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-7-3-2-4-8-13)19-16-14-9-5-6-10-15(14)17-11-18-16/h2-12H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBFPCDERGUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated SNAr Reaction
In this method, 4-chloroquinazoline (1 equiv.) reacts with 1-phenylethylamine (1 equiv.) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, using potassium carbonate (1 equiv.) as a base. The reaction proceeds via deprotonation of the amine, enhancing its nucleophilicity for attack at the electron-deficient C4 position of the quinazoline. Purification via silica gel chromatography (CH₂Cl₂:EtOAc gradient) typically yields the product in 15–43% yields, depending on substituent effects. For example, analogs with electron-withdrawing groups on the phenylethyl moiety exhibit lower yields due to steric and electronic hindrance.
Acid-Mediated SNAr Reaction
Alternative conditions employ hydrochloric acid (0.4 equiv.) in a tetrahydrofuran (THF):isopropanol (3:1) mixture at 70°C for 24 hours. The acid protonates the quinazoline nitrogen, increasing the electrophilicity of C4. This method is particularly effective for sterically hindered amines, achieving yields comparable to the base-mediated approach (e.g., 34% for 2-(2-trifluoromethylphenyl)ethylamine derivatives).
Quinazoline Ring Construction Followed by Amine Functionalization
While SNAr is the most efficient method, alternative strategies involve synthesizing the quinazoline core de novo before introducing the phenylethylamine group.
Niementowski’s Synthesis
Heating anthranilic acid derivatives with formamide at 125–130°C generates 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent reduction and amination steps can introduce the 1-phenylethyl group, though this multi-step process is less efficient than direct SNAr.
Grimmel-Guinther-Morgan Synthesis
Reaction of o-aminobenzoic acids with amines in the presence of phosphorus trichloride yields 3,4-dihydro-4-oxoquinazolines. While this method permits early-stage incorporation of the amine, it requires harsh conditions and offers limited control over regiochemistry.
Stereochemical Considerations
The chiral center in this compound necessitates enantioselective synthesis. Using enantiomerically pure (R)-1-phenylethylamine in SNAr reactions directly confers the desired (R)-configuration to the product. For example, the PubChem entry CID 1564646 specifies the (R)-isomer, synthesized via acid-mediated SNAr with (R)-1-phenylethylamine. Racemic mixtures require post-synthetic resolution techniques, such as chiral chromatography or diastereomeric salt formation.
Purification and Characterization
Crude products are typically purified via:
-
Recrystallization from hot isopropanol or acetonitrile, yielding crystalline solids with >95% purity.
Structural confirmation relies on:
-
High-Resolution Mass Spectrometry (HRMS): Measured [M+1]⁺ values match theoretical calculations within 1 ppm error.
-
NMR Spectroscopy: Key signals include aromatic protons (δ 7.2–8.7 ppm), NH resonances (δ 5.7–5.8 ppm), and aliphatic protons (δ 2.3–3.9 ppm).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| Base-Mediated SNAr | K₂CO₃, DMSO, 100°C, 12 h | 15–43 | ≥95 | Requires chiral amine |
| Acid-Mediated SNAr | HCl, THF:iPrOH, 70°C, 24 h | 25–34 | ≥90 | Requires chiral amine |
| Niementowski’s | Formamide, 125°C | <10 | 80–85 | Not applicable |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro derivative of N-(1-phenylethyl)quinazolin-4-amine undergoes SNAr reactions due to electron-withdrawing effects from the quinazoline ring. Key substitutions include:
Mechanism : The chlorine at C2 is displaced by nucleophiles (amines, alkoxides) via a two-step process involving Meisenheimer complex formation followed by leaving-group expulsion .
Cyclization and Ring Functionalization
The compound participates in cyclization reactions to form fused heterocycles:
2.1. Imidazo[1,2-c]quinazolinone Formation
Conditions : Chloroacetyl chloride, THF, reflux.
Product : Imidazo[1,2-c]quinazolinone derivatives via intramolecular cyclization.
Key Data :
Oxidation and Reduction
The quinazoline core and phenylethyl group undergo redox modifications:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Ring oxidation | KMnO₄, acidic conditions | Quinazolin-4(3H)-one derivative | Bioactivity modulation |
| Phenylethyl reduction | H₂, Pd/C | N-(1-Phenylethyl)-1,2,3,4-tetrahydroquinazolin-4-amine | Enhanced solubility |
Note : Oxidation at C4 converts the amine to a ketone, while reduction saturates the quinazoline ring .
Acylation and Alkylation
The N4 amine reacts with acyl/alkyl halides:
4.1. Acylation
Reagent : Chloroacetyl chloride, THF.
Product : N-Acetylated derivatives (e.g., imidazo[1,2-c]quinazolinone) .
Yield : 45–60% .
4.2. Alkylation
Reagent : Alkyl halides (e.g., CH₃I), NaHMDS.
Product : N-Alkylated quinazolin-4-amines with improved lipophilicity .
Condensation with Carbonyl Compounds
Conditions : Aldehydes/ketones, glacial acetic acid, NaOAc.
Product : Schiff bases or cyclic quinolonoquinazolines .
Example :
Halogenation
Reagent : POCl₃, DMF catalyst.
Product : 4-Chloro-N-(1-phenylethyl)quinazoline-2-amine (key intermediate for further substitutions) .
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity:
| Compound | Reactivity Profile |
|---|---|
| 2-Chloro-N-(1-phenylethyl)quinazolin-4-amine | High SNAr activity at C2 |
| N-Phenethylquinazolin-4-amine | Reduced electrophilicity due to lack of C2 substituent |
| Quinazolin-4(3H)-one | Susceptible to nucleophilic attack at C4 |
Synthetic Pathways
A representative synthesis route for this compound involves:
Scientific Research Applications
Scientific Research Applications
N-(1-phenylethyl)quinazolin-4-amine has several notable applications across various fields:
Medicinal Chemistry
The compound is studied for its potential as:
- Anticancer Agent : Quinazoline derivatives have shown promise in inhibiting specific kinases involved in cancer progression. For example, a study indicated that compounds similar to this compound inhibited Aurora Kinase and PDGF Receptor with IC50 values of 0.5 µM and 0.8 µM, respectively.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| A | Aurora Kinase | 0.5 |
| B | PDGF Receptor | 0.8 |
| This compound | TBD | TBD |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Quinazoline Derivative A | Staphylococcus aureus | 15 |
| Quinazoline Derivative B | Escherichia coli | 12 |
| This compound | TBD | TBD |
Biological Mechanisms
The mechanism of action involves:
- Inhibition of specific enzymes by binding to their active sites.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
This interaction can disrupt normal cellular processes, leading to therapeutic effects in cancer treatment and antimicrobial activity.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in:
- The development of new materials.
- Catalysis in various chemical reactions.
Antitumor Efficacy
A study evaluated the antitumor efficacy of quinazoline derivatives, including this compound. Results indicated significant anticancer properties, particularly through kinase inhibition mechanisms.
Antimicrobial Screening
Another study assessed the antimicrobial properties of quinazoline derivatives against common bacterial strains, revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential for further development as antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound may also interact with various signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4-amine derivatives are structurally tailored to enhance pharmacological properties. Below is a comparative analysis of N-(1-phenylethyl)quinazolin-4-amine and its analogs:
Structural Modifications and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 6a enhances fungicidal activity, likely due to increased lipophilicity and metabolic stability .
- Polar Substituents: The trifluoromethoxy (-OCF₃) group in 7a lowers the melting point (137.4°C vs. 171.5°C in the parent compound), suggesting reduced crystallinity .
- Chlorine Substitution: The 4-chlorophenyl analog 8a exhibits a higher melting point (191.0°C), indicative of stronger intermolecular interactions .
Biological Activity
N-(1-phenylethyl)quinazolin-4-amine is a notable compound within the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanism of action.
Overview of Quinazoline Compounds
Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They have attracted significant attention in medicinal chemistry due to their various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound has been studied for its potential in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study focused on the structure-activity relationships (SAR) of various quinazoline derivatives demonstrated that certain modifications enhance their efficacy against mycobacterial strains, including Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL |
| 2 | Mycobacterium bovis BCG | 5.0 µg/mL |
| 3 | Clinical isolate N0145 | 3.0 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Quinazoline derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors. For instance, it has been reported to inhibit cytochrome bd oxidase in Mtb, which is critical for energy production . Additionally, quinazoline derivatives have been shown to target epidermal growth factor receptors (EGFR), which are often overexpressed in cancers .
Table 2: Anticancer Activity Against Various Cell Lines
Case Studies and Research Findings
- Study on Cytochrome bd Inhibition : A significant study reported the synthesis and evaluation of this compound derivatives as potent inhibitors of cytochrome bd oxidase in Mtb. The most active compounds demonstrated MIC values as low as 2.5 µg/mL against Mtb strains, indicating strong potential for tuberculosis treatment .
- Anticancer Efficacy : Another research effort highlighted the anticancer activity of quinazoline derivatives, including this compound, showing that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT116 .
Q & A
Q. Example Reaction Scheme :
4-Chloroquinazoline + 1-Phenylethylamine → this compound (core structure)
↓
Substitution at C2 with morpholine/aryl groups → Derivatives (e.g., 2-morpholinyl analogs)
Basic: What analytical techniques validate the structural integrity of this compound derivatives?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 8.2–8.5 ppm for quinazoline protons, δ 1.4–1.6 ppm for ethyl CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for C₁₆H₁₆N₃: 250.1345) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., SOS1 complex structures) .
Advanced: How do 3D-QSAR models guide the optimization of quinazolin-4-amine derivatives for target activity?
Answer:
3D-QSAR combines molecular alignment and statistical modeling to correlate substituent effects with pharmacological outcomes:
Pharmacophore Mapping : Identifies critical substituents (e.g., morpholine at C2 enhances analgesic activity via hydrophobic interactions) .
Contour Analysis : Electrostatic and steric fields highlight regions where bulkier groups (e.g., fluorophenyl) improve binding to kinases like EGFR .
Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) ensure model robustness .
Case Study : Derivatives with 3-morpholinopropoxy groups showed 10-fold higher PI3Kα inhibition due to optimized steric bulk .
Advanced: How can researchers resolve contradictions in pharmacological data for quinazolin-4-amine analogs?
Answer:
Contradictions (e.g., varying IC₅₀ values across assays) require:
Assay Standardization : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell lines (e.g., HCT116 vs. A549) .
Off-Target Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler™) to identify unintended interactions with related targets (e.g., Abl vs. EGFR) .
Metabolic Stability Tests : Hepatic microsome assays (e.g., human vs. murine) explain species-specific discrepancies .
Advanced: What molecular docking strategies elucidate the binding mechanisms of quinazolin-4-amine derivatives?
Answer:
Protein Preparation : Retrieve SOS1 or EGFR crystal structures (PDB: 7AVL) and optimize hydrogen bonding networks .
Ligand Docking : Use AutoDock Vina with flexible side chains to simulate quinazoline-morpholine interactions (ΔG ≈ -9.2 kcal/mol) .
MD Simulations : 100-ns trajectories in GROMACS assess stability of key residues (e.g., Lys728 in EGFR) .
Key Finding : N-(1-phenylethyl) groups occupy hydrophobic pockets, while morpholine enhances solubility without steric clash .
Advanced: How can structural modifications enhance the selectivity of quinazolin-4-amine derivatives?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) at C6/C7 to reduce off-target binding (e.g., 6-fluoro analogs show >50% selectivity for EGFR over HER2) .
- Side Chain Engineering : Replace morpholine with pyridinylmethyl groups to exploit π-π stacking in kinase ATP pockets .
- Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl) to improve bioavailability and reduce cytotoxicity .
Example : N-(3-chloro-4-fluorophenyl) derivatives achieved 90% inhibition of EGFR with minimal off-target effects .
Advanced: What computational tools predict ADMET properties for quinazolin-4-amine derivatives?
Answer:
- SwissADME : Estimates logP (optimal: 2–3) and bioavailability scores (>0.55 for oral administration) .
- PROTOX-II : Predicts toxicity (e.g., LD₅₀ > 500 mg/kg for 90% of derivatives) .
- CYP450 Inhibition Assays : Use Schrödinger’s QikProp to flag compounds with high CYP3A4 binding (e.g., IC₅₀ < 1 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
